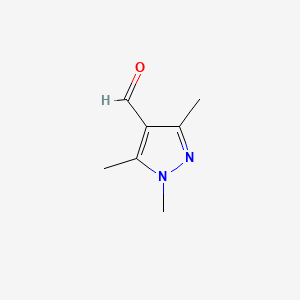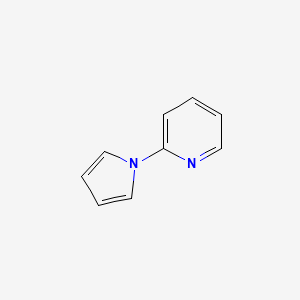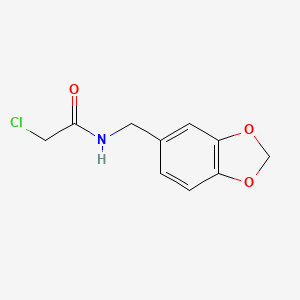
N-Benzyl-4-bromobenzamid
Übersicht
Beschreibung
n-Benzyl-4-bromobenzamide: is an organic compound with the molecular formula C₁₄H₁₂BrNO. It is a benzamide derivative where a benzyl group is attached to the nitrogen atom and a bromine atom is attached to the para position of the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-Benzyl-4-bromobenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, n-Benzyl-4-bromobenzamide has been studied for its potential anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in human gingival fibroblasts, making it a candidate for the treatment of periodontal disease .
Medicine: The compound is being investigated for its potential use in drug development. Its ability to modulate inflammatory pathways suggests it could be useful in the treatment of inflammatory diseases .
Industry: n-Benzyl-4-bromobenzamide is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of new materials with specific functionalities .
Wirkmechanismus
Target of Action
It’s known that benzamide derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzamide derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
It’s known that benzamide derivatives can influence various biochemical pathways, depending on their specific targets .
Result of Action
It’s known that benzamide derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Biochemische Analyse
Biochemical Properties
n-Benzyl-4-bromobenzamide plays a significant role in various biochemical reactions. It has been shown to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, n-Benzyl-4-bromobenzamide has been found to inhibit the production of interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in lipopolysaccharide-induced human gingival fibroblasts . These interactions suggest that n-Benzyl-4-bromobenzamide may have anti-inflammatory properties, making it a potential candidate for therapeutic applications.
Cellular Effects
n-Benzyl-4-bromobenzamide exerts various effects on different types of cells and cellular processes. In human gingival fibroblasts, it has been observed to inhibit the production of IL-6 and PGE2, which are key mediators of inflammation . This inhibition suggests that n-Benzyl-4-bromobenzamide may modulate cell signaling pathways involved in inflammatory responses. Additionally, n-Benzyl-4-bromobenzamide has been shown to maintain cell viability at concentrations below 10 μg/ml, indicating its potential for safe use in cellular studies .
Molecular Mechanism
The molecular mechanism of n-Benzyl-4-bromobenzamide involves its interaction with specific biomolecules, leading to changes in their activity and function. For example, n-Benzyl-4-bromobenzamide binds to enzymes involved in the production of IL-6 and PGE2, inhibiting their activity and reducing the levels of these inflammatory mediators . This inhibition may occur through direct binding to the active sites of these enzymes or through allosteric modulation, altering their conformation and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of n-Benzyl-4-bromobenzamide have been observed to change over time. Studies have shown that its inhibitory effects on IL-6 and PGE2 production are sustained for at least 24 hours after treatment The stability and degradation of n-Benzyl-4-bromobenzamide in laboratory conditions are crucial factors that influence its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of n-Benzyl-4-bromobenzamide vary with different dosages in animal models. At lower doses, it has been shown to inhibit inflammatory responses without causing significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions. Determining the optimal dosage range for therapeutic applications is essential to maximize its benefits while minimizing potential risks.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: n-Benzyl-4-bromobenzamide can be synthesized through the direct condensation of 4-bromobenzoic acid and benzylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often at room temperature, and yields the desired product with high purity .
Industrial Production Methods: In an industrial setting, the synthesis of n-Benzyl-4-bromobenzamide can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: n-Benzyl-4-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in the presence of a base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly used.
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium is effective for oxidizing the benzyl group.
Major Products Formed:
Substitution: Products include n-Benzyl-4-azidobenzamide or n-Benzyl-4-thiobenzamide.
Reduction: The major product is n-Benzyl-4-aminobenzamide.
Oxidation: The major product is 4-bromobenzoic acid.
Vergleich Mit ähnlichen Verbindungen
4-Bromobenzamide: Similar structure but lacks the benzyl group.
n-Benzyl-4-methoxybenzamide: Similar structure but has a methoxy group instead of a bromine atom.
n-Benzyl-4-chlorobenzamide: Similar structure but has a chlorine atom instead of a bromine atom.
Uniqueness: n-Benzyl-4-bromobenzamide is unique due to the presence of both the benzyl and bromine groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
N-benzyl-4-bromobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXPLHLLCIBNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354758 | |
| Record name | n-benzyl-4-bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80311-89-3 | |
| Record name | n-benzyl-4-bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




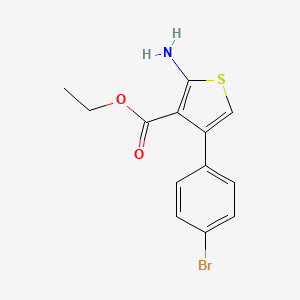
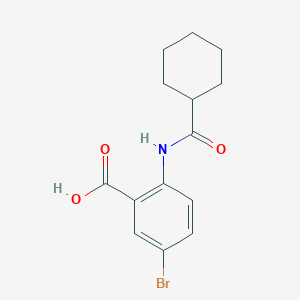



![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)

